5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂) . The reaction conditions usually require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form, decahydroisoquinoline.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and selenium dioxide (SeO₂) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Various alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitrones.
Reduction: Formation of decahydroisoquinoline.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different biological activities.
5,6,7,8-Tetrahydroisoquinolin-5-ol: Another derivative with hydroxyl substitution, exhibiting distinct chemical properties.
3-Chloro-5,6,7,8-tetrahydroisoquinoline: A chlorinated analog with unique reactivity.
Uniqueness
5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride is unique due to its specific amine substitution, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives .
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h4-6,9H,1-3,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYCAOIPVLIWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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